1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine
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Overview
Description
1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine is an organic compound with the molecular formula C16H20N2O2 It is a derivative of ethanediamine, where two 3-methoxyphenyl groups are attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine typically involves the reaction of 3-methoxybenzaldehyde with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, controlling the temperature and pressure, and employing continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3-methoxyphenyl)ethane-1,2-dicarboxylic acid: A similar compound with carboxylic acid groups instead of amine groups.
4-Benzyloxy-3-methoxybenzaldehyde: A related compound with a benzaldehyde functional group.
Uniqueness
1,2-Bis(3-methoxyphenyl)-1,2-ethanediamine is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit distinct biological activities. Its methoxy groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1,2-bis(3-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2O2/c1-19-13-7-3-5-11(9-13)15(17)16(18)12-6-4-8-14(10-12)20-2/h3-10,15-16H,17-18H2,1-2H3 |
InChI Key |
VLIGRZTVNRBXFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(C2=CC(=CC=C2)OC)N)N |
Origin of Product |
United States |
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